molecular formula C14H27NO B13766000 N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide CAS No. 56471-46-6

N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide

Cat. No.: B13766000
CAS No.: 56471-46-6
M. Wt: 225.37 g/mol
InChI Key: UVRKUXJUOHSYTP-UHFFFAOYSA-N
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Description

N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide is a chemical compound with the molecular formula C14H27NO and a molecular weight of 225.37 g/mol . It is known for its unique structure, which includes a cycloheptane ring substituted with ethyl, isopropyl, and methyl groups, as well as a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Substitution Reactions:

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cycloheptane derivatives, amines, and carboxylic acids .

Scientific Research Applications

N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide is unique due to its cycloheptane ring structure, which imparts different chemical and physical properties compared to its cyclohexane analogs.

Properties

CAS No.

56471-46-6

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-ethyl-2-methyl-1-propan-2-ylcycloheptane-1-carboxamide

InChI

InChI=1S/C14H27NO/c1-5-15-13(16)14(11(2)3)10-8-6-7-9-12(14)4/h11-12H,5-10H2,1-4H3,(H,15,16)

InChI Key

UVRKUXJUOHSYTP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1(CCCCCC1C)C(C)C

Origin of Product

United States

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